1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-phenylbutane-1,4-dione
Description
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-phenylbutane-1,4-dione is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a butane-1,4-dione moiety
Properties
IUPAC Name |
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-phenylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-3-15-13-19(12-11-18(15,2)22)17(21)10-9-16(20)14-7-5-4-6-8-14/h4-8,15,22H,3,9-13H2,1-2H3/t15-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISKXPVJYUVYFP-MAUKXSAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1(C)O)C(=O)CCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CC[C@@]1(C)O)C(=O)CCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-phenylbutane-1,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the phenyl group, and the formation of the butane-1,4-dione moiety. Common reagents used in these steps include ethyl bromide, methyl magnesium bromide, and phenyl lithium. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and diethyl ether, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is also common to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-phenylbutane-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-phenylbutane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.
Comparison with Similar Compounds
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-phenylbutane-1,4-dione can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may have different substituents on the piperidine ring or phenyl group.
Piperidine derivatives: Compounds with a piperidine ring but different functional groups.
Phenylbutane-1,4-dione derivatives: Compounds with a phenyl group and butane-1,4-dione moiety but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
